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Abstract
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and

insecticidal properties.[1] Discovered as fermentation products of the soil actinomycete

Streptomyces avermitilis, this class of compounds has become indispensable in veterinary

medicine, agriculture, and human health for controlling a wide range of endo- and

ectoparasites.[1][2] The commercial success of avermectin derivatives such as ivermectin,

abamectin, doramectin, eprinomectin, and selamectin has spurred extensive research into their

structure-activity relationships (SAR) to develop new analogs with improved potency, spectrum

of activity, and pharmacokinetic properties.[2][3] This technical guide provides an in-depth

analysis of the SAR of avermectins, focusing on key structural modifications and their impact

on biological activity. It includes a compilation of quantitative data, detailed experimental

protocols for biological evaluation, and visualizations of relevant signaling pathways and

experimental workflows.

Core Structure and Mechanism of Action
The avermectin core structure is a complex pentacyclic lactone, characterized by a spiroketal

system, a hexahydrobenzofuran ring, and a disaccharide moiety attached at the C-13 position.

[2] The naturally occurring avermectins are a mixture of eight related compounds, designated

as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b, which differ at C5, C22-C23, and C25.[2]

Avermectin B1, a mixture of B1a (>80%) and B1b (<20%), is known as abamectin.[4]
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The primary mechanism of action of avermectins in invertebrates is the potentiation of

glutamate-gated chloride channels (GluCls).[5][6] These ligand-gated ion channels are specific

to protostome invertebrates and are absent in mammals, which contributes to the selective

toxicity of avermectins.[5] Binding of avermectin to GluCls causes an influx of chloride ions,

leading to hyperpolarization of neuronal and muscle cells, resulting in flaccid paralysis and

death of the parasite.[5]

Signaling Pathway of Avermectin Action
The following diagram illustrates the signaling pathway of avermectin at the invertebrate

neuromuscular junction.
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Caption: Avermectin's mechanism of action on invertebrate GluCls.

Structure-Activity Relationship Studies
The avermectin molecule offers several positions for chemical modification to modulate its

biological activity. The most extensively studied positions are the C-13 disaccharide, the C-22-

C23 double bond, the C-25 substituent, and the C-5 position.

Modifications at the C-13 Position and the Disaccharide
Moiety
The oleandrosyl-oleandrosyloxy disaccharide at C-13 is a primary site for modification. While

the aglycone itself possesses some activity, the disaccharide is generally important for potency.
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[2]

4"-Position: The 4"-hydroxy group of the terminal oleandrose sugar is a key site for

derivatization.

Esterification and Etherification: Acyl and alkyl derivatives at this position have been

synthesized, with some showing retained or slightly modified activity.

Deoxygenation and Amination: Replacement of the 4"-hydroxyl group with an amino

group, particularly an epi-methylamino group, led to the development of emamectin, which

exhibits significantly enhanced insecticidal activity compared to abamectin.[7]

Eprinomectin, with an epi-acetylamino group at the 4"-position, also shows high

antiparasitic activity.[7]

Table 1: SAR at the 4"-Position of the Disaccharide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7464486/
https://www.researchgate.net/publication/361280249_Avermectin_chemistry_recent_advances
https://www.researchgate.net/publication/361280249_Avermectin_chemistry_recent_advances
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound/Mo
dification

Target
Organism

Activity Metric Value Reference

Avermectin B1a
Tetranychus

cinnabarinus
LC50 0.013 µM [8]

4"-epi-

methylamino-4"-

deoxyavermectin

B1 (Emamectin)

Lepidopteran

pests
-

Up to 1500x

more potent than

Avermectin B1

[7]

4"-epi-

acetylamino-4"-

deoxyavermectin

B1

(Eprinomectin)

Various parasites -
High antiparasitic

activity
[7]

4"-oxo-

avermectin B1
- -

Intermediate for

further synthesis
[9]

4"-amino-4"-

deoxyavermectin

B1

- Anthelmintic Active [9]

Compound 9j (a

4"-substituted

derivative)

T. cinnabarinus LC50 0.005 µM [8]

Compound 16d

(a 4"-substituted

derivative)

T. cinnabarinus LC50 0.002 µM [8]

13-epi Analogs: Epimerization at the C-13 position has been shown to produce analogs that

retain the full potency of the parent compounds but with a substantially increased margin of

safety.[10]

Modification at the C-22-C23 Position
The double bond at the C-22-C23 position is a key site for modification.
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Reduction: Catalytic hydrogenation of the C-22-C23 double bond of avermectin B1 yields

ivermectin (22,23-dihydroavermectin B1).[3] This modification reduces toxicity to the host

while maintaining high anthelmintic and insecticidal activity.[3]

Modifications at the C-25 Position
The substituent at the C-25 position influences the spectrum and potency of activity. In the

natural avermectins, this is either a sec-butyl group (a-series) or an isopropyl group (b-series).

Alkyl and Cycloalkyl Substituents: A variety of alkyl and cycloalkyl groups have been

introduced at this position. Doramectin, which has a cyclohexyl group at C-25, exhibits

improved pharmacokinetic properties and efficacy compared to avermectin.[3]

Biosynthetically engineered strains producing 25-methyl and 25-ethyl ivermectin have shown

significantly enhanced insecticidal activity against Caenorhabditis elegans and Mythimna

separata.[3][11]

Table 2: SAR at the C-25 Position

Compound/Mo
dification

Target
Organism

Activity Metric Value Reference

Ivermectin C. elegans LC50 10.1 ± 1.3 µg/ml [11]

Mixture of 25-

methyl and 25-

ethyl ivermectin

C. elegans LC50 2.2 ± 0.7 µg/ml [11]

Milbemycin

A3/A4
C. elegans LC50 5.4 ± 2.1 µg/ml [11]

Doramectin

(C25-cyclohexyl)
Various parasites -

Improved

pharmacokinetic

s and efficacy

[3]

Modifications at the C-5 Position
The C-5 hydroxyl group is crucial for activity.
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Oxidation and Derivatization: Oxidation of the C-5 hydroxyl to a ketone, followed by the

formation of an oxime derivative, led to the discovery of selamectin. This modification results

in a compound with excellent activity against fleas and heartworms in cats and dogs.

Experimental Protocols
Insecticidal/Acaricidal Bioassay: Leaf-Dip Method
This method is commonly used to determine the toxicity of avermectin analogs to

phytophagous insects and mites.

Objective: To determine the median lethal concentration (LC50) of a test compound against a

target pest.

Materials:

Test compound and a suitable solvent (e.g., acetone).

Surfactant (e.g., Triton X-100 or Tween-80).

Distilled water.

Host plant leaves (e.g., cotton, maize, or bean leaves).

Petri dishes or similar containers.

Filter paper.

Soft brush for handling insects/mites.

Test organisms (e.g., adult mites, insect larvae).

Procedure:

Preparation of Test Solutions:

Prepare a stock solution of the test compound in the chosen solvent.
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Create a series of graded concentrations by serial dilution with distilled water containing a

small amount of surfactant (e.g., 0.1%). A blank control containing only distilled water and

surfactant should also be prepared.[12]

Leaf Treatment:

Excise fresh, untreated leaves from the host plant.

Dip each leaf into a test solution for a set period (e.g., 5-10 seconds) with gentle agitation.

[12][13]

Place the treated leaves on a clean, non-absorbent surface to air-dry.[13]

Bioassay Setup:

Place a piece of moistened filter paper in the bottom of each Petri dish to maintain

humidity.

Once dry, place a treated leaf in each Petri dish.

Introduce a known number of test organisms (e.g., 20-30) onto each leaf using a soft

brush.[13]

Seal the Petri dishes with ventilated lids.

Incubation:

Maintain the bioassay units under controlled environmental conditions (e.g., 25 ± 1°C, 70

± 10% relative humidity, and a defined photoperiod).[14]

Data Collection and Analysis:

Assess mortality after a specific time interval (e.g., 48 or 72 hours), which may vary

depending on the mode of action of the compound.[13][14] Moribund individuals that are

unable to move when prodded are often considered dead.[14]

Correct for control mortality using Abbott's formula if necessary.
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Analyze the dose-response data using probit analysis to calculate the LC50 value and its

95% confidence limits.[15]

Experimental Workflow for Leaf-Dip Bioassay
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Caption: Workflow for conducting a leaf-dip insecticidal bioassay.
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Radioligand Binding Assay for Glutamate-Gated
Chloride Channels
This assay measures the affinity of avermectin analogs for their target receptor, the GluCl.

Objective: To determine the inhibitory constant (Ki) of a test compound for the binding of a

radiolabeled ligand (e.g., [³H]-ivermectin) to GluCls.

Materials:

Membrane preparation from a source rich in GluCls (e.g., C. elegans or a heterologous

expression system).

Radiolabeled ligand (e.g., [³H]-ivermectin).

Unlabeled test compounds.

Assay buffer.

Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific

binding).

96-well plates.

Filtration apparatus (cell harvester).

Scintillation counter and scintillation fluid.

Procedure:

Assay Setup:

In a 96-well plate, add the assay buffer, the membrane preparation, the radiolabeled ligand

at a concentration near its dissociation constant (Kd), and varying concentrations of the

unlabeled test compound.

Include wells for total binding (radioligand and membranes only) and non-specific binding

(radioligand, membranes, and a high concentration of a known unlabeled ligand).
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Incubation:

Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C)

to reach binding equilibrium.[16]

Filtration:

Rapidly terminate the binding reaction by filtering the contents of each well through the

glass fiber filters using a cell harvester. This separates the membrane-bound radioligand

from the unbound radioligand.[16]

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound

radioligand.[16]

Quantification:

Dry the filters and place them in scintillation vials with scintillation fluid.

Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand).

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[17]

Synthesis of Key Avermectin Analogs
The chemical synthesis of avermectin analogs often involves multi-step procedures starting

from the natural avermectin products.
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Synthesis of 4"-Amino-4"-deoxyavermectin Derivatives
A common route to synthesize 4"-amino derivatives involves the following key steps:

Protection: Protection of the C-5 and C-23 hydroxyl groups, if present, is necessary to

prevent their oxidation in the subsequent step.[9]

Oxidation: The 4"-hydroxyl group is oxidized to a ketone using an oxidizing agent such as

oxalyl chloride in dimethyl sulfoxide (DMSO).[9]

Reductive Amination: The resulting 4"-keto intermediate is then subjected to reductive

amination. This is typically carried out using an ammonium salt (e.g., ammonium acetate)

and a reducing agent like sodium cyanoborohydride to yield the 4"-amino derivative.[9][18]

Substituted amines can be prepared by using the corresponding alkyl or dialkylammonium

salts.[18]

Acylation/Alkylation (Optional): The 4"-amino group can be further modified by acylation or

alkylation to produce a variety of N-substituted derivatives.[18]

Synthetic Workflow for 4"-Amino-4"-deoxyavermectin
Caption: Synthetic scheme for 4"-amino-4"-deoxyavermectin.

Conclusion
The structure-activity relationship studies of avermectins have been instrumental in the

development of second-generation anthelmintics and insecticides with enhanced efficacy,

safety, and spectrum of activity. Key modifications at the C-13 disaccharide, C-22-C23 double

bond, and C-25 substituent have yielded commercially successful drugs that are cornerstones

of parasite control programs worldwide. Future research in this area will likely focus on novel

modifications to overcome emerging drug resistance, further improve the therapeutic index,

and expand the utility of this remarkable class of natural products. The combination of chemical

synthesis, biosynthetic engineering, and robust biological evaluation will continue to drive

innovation in the field of avermectin drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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